N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide
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Overview
Description
N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetamidophenyl group, a cyclopentyloxy group, and an isonicotinamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Preparation of 3-acetamidophenylamine: This can be achieved by acetylation of 3-aminophenol using acetic anhydride under acidic conditions.
Formation of 2-(cyclopentyloxy)isonicotinic acid: This involves the reaction of isonicotinic acid with cyclopentanol in the presence of a dehydrating agent such as thionyl chloride.
Coupling Reaction: The final step involves the coupling of 3-acetamidophenylamine with 2-(cyclopentyloxy)isonicotinic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and isonicotinamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)cyclopropanecarboxamide
- N-(3-acetamidophenyl)-3-nitrobenzamide
- 3-acetamidophenol
Uniqueness
N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature allows for unique interactions with biological targets and enhances its potential as a versatile research tool.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-cyclopentyloxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13(23)21-15-5-4-6-16(12-15)22-19(24)14-9-10-20-18(11-14)25-17-7-2-3-8-17/h4-6,9-12,17H,2-3,7-8H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUQPDNOUZNIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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